4-Aminotetrahydropyran
Overview
Description
Synthesis Analysis
The synthesis of 4-aminotetrahydropyran involves a tethered enol-ether Prins cyclization, allowing for the preparation of sp3-rich scaffolds useful for drug discovery. This method shows the potential for library synthesis, highlighting the adaptability of 4-aminotetrahydropyran scaffolds in medicinal chemistry (Nortcliffe et al., 2017).
Molecular Structure Analysis
4-Aminotetrahydropyran and its derivatives, such as 2-amino-4H-pyrans, are typically colorless to pale-yellow crystals with high melting points. Their solubility in common organic solvents like alcohols, acetone, and DMSO, and their near insolubility in water, are noteworthy. These compounds are often analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray structural analysis to elucidate their complex structures (Litvinov & Shestopalov, 2011).
Chemical Reactions and Properties
4-Aminotetrahydropyran exhibits a range of chemical reactivities, including the ability to undergo Prins cyclization and various nucleophilic additions. Its aminotetrahydropyran derivatives can be synthesized through sequential C-H functionalizations, showcasing the compound's versatility in organic synthesis (Kang et al., 2023).
Scientific Research Applications
4-Aminotetrahydropyran is a chemical compound that contains the tetrahydropyran ring . This ring structure is frequently reported in marketed drugs, second only to the phenyl ring when two-dimensional rings are included .
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Drug Discovery
- 4-Aminotetrahydropyran is used in the synthesis of functionalised tetrahydropyran scaffolds . The key 4-hydroxytetrahydropyran scaffold can be readily manipulated to the 4-azidotetrahydropyran that could be elaborated via copper catalysed azide-alkyne cycloaddition or by reduction to the amine, to provide sp3-rich scaffolds useful for drug discovery .
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Cancer Treatment
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Organic Synthesis
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Chemical Industry
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Pharmaceutical Industry
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Research and Development
- 4-Aminotetrahydropyran is used in research and development. For instance, it has been used in the synthesis of 4-aminotetrahydropyran scaffolds for drug discovery . The key 4-hydroxytetrahydropyran scaffold could be readily manipulated to the 4-azidotetrahydropyran that could be elaborated via copper catalysed azide-alkyne cycloaddition or by reduction to the amine, to provide sp3-rich scaffolds useful for drug discovery .
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Biochemistry
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Material Science
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Environmental Science
- 4-Aminotetrahydropyran can be used in chemical education as a practical example to teach students about organic synthesis and the properties of amines .
Safety And Hazards
4-Aminotetrahydropyran is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
In a recent study, 4-Aminotetrahydropyran was used in the synthesis of an organic-inorganic hybrid perovskite nanorods (NRs) of (4-aminotetrahydropyran)2 PbBr2Cl2 [(ATHP)2PbBr2Cl2] that exhibits a large d31 of 64.2 pC . This suggests potential future applications of 4-Aminotetrahydropyran in the field of materials science and energy harvesting.
properties
IUPAC Name |
oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQYHFYQWKUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329299 | |
Record name | 4-Aminotetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminotetrahydropyran | |
CAS RN |
38041-19-9 | |
Record name | 4-Aminotetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminotetrahydropyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxan-4-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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